molecular formula C25H23NO7S B2830599 [1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-54-9

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2830599
CAS No.: 1114659-54-9
M. Wt: 481.52
InChI Key: PZYXNFFVRFQWGC-UHFFFAOYSA-N
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Description

The target compound is a benzothiazine derivative featuring a 1,1-dioxido (sulfone) group, a 3,4,5-trimethoxyphenyl substituent at position 4 of the benzothiazine ring, and a 4-methoxyphenyl methanone group at position 2. The 3,4,5-trimethoxyphenyl moiety is a hallmark of bioactive molecules, notably combretastatin analogs (e.g., ), which exhibit antineoplastic activity through tubulin inhibition . The sulfone group may enhance metabolic stability compared to sulfide analogs, as seen in other sulfone-containing pharmaceuticals.

Properties

IUPAC Name

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-30-18-11-9-16(10-12-18)24(27)23-15-26(19-7-5-6-8-22(19)34(23,28)29)17-13-20(31-2)25(33-4)21(14-17)32-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXNFFVRFQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide, followed by cyclization and oxidation steps to form the benzothiazinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing the number of steps to make the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazine Derivatives

(a) 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()
  • Structural Differences : The 3,4,5-trimethoxyphenyl group in the target compound is replaced with a 3,5-dichlorophenyl group.
  • Solubility: Methoxy groups may enhance aqueous solubility compared to lipophilic chlorophenyl substituents. Molecular Weight: The dichlorophenyl analog has a molecular weight of 460.325 g/mol (C₂₂H₁₅Cl₂NO₄S), while the target compound likely has a higher molecular weight due to additional methoxy groups .
(b) 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone ()
  • Structural Differences: The 4-methoxyphenyl methanone group in the target compound is replaced with a simple phenyl group.
  • Bioactivity: Methoxy groups in combretastatin analogs enhance tubulin-binding affinity , suggesting the target compound may share similar pharmacological advantages over the phenyl variant .

Triazole Derivatives with Trimethoxyphenyl Groups ()

Triazole-based compounds, such as 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (), share the 3,4,5-trimethoxyphenyl motif but differ in core heterocyclic structure.

  • Synthesis Methods :
    • Triazoles are synthesized via cyclization of hydrazides or condensation reactions (), whereas benzothiazines may require sulfonation or oxidation steps .

Combretastatin A-4 Analogs ()

Combretastatin A-4 (CA-4) and its prodrugs (e.g., sodium phosphate salts) feature a 3,4,5-trimethoxyphenyl group linked to a stilbene core.

  • Structural Contrast : The target compound replaces CA-4’s stilbene with a benzothiazine-sulfone system.
  • Solubility Challenges : CA-4’s poor water solubility led to prodrug development (e.g., phosphate salts in ). The target compound’s sulfone and methoxy groups may mitigate solubility issues .
  • Bioactivity : CA-4 derivatives disrupt tumor vasculature; the benzothiazine core’s planar structure may mimic CA-4’s tubulin-binding conformation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Formula (MW) Notable Properties
Target Compound Benzothiazine-sulfone 3,4,5-Trimethoxyphenyl, 4-MeOPh-CO Likely C₂₅H₂₃NO₇S (est.) High polarity, potential solubility
[1,1-dioxido-4-(3,5-Cl₂Ph)-...]methanone Benzothiazine-sulfone 3,5-Dichlorophenyl, 4-MeOPh-CO C₂₂H₁₅Cl₂NO₄S (460.33 g/mol) Lipophilic, lower solubility
CA-4 Sodium Phosphate Prodrug (1n) Stilbene 3,4,5-Trimethoxyphenyl, phosphate C₁₈H₁₉O₈PNa₂ (est.) Water-soluble, antineoplastic
Triazole-Thiol Metal Complex () 1,2,4-Triazole 3,4,5-Trimethoxyphenyl, thiol C₁₉H₁₈N₄O₅S (Co complex) Chelating, DFT-optimized geometry

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel benzothiazine derivatives in , involving sulfonation and methoxy-group introduction.
  • Drug Design : The 3,4,5-trimethoxyphenyl group’s prominence in CA-4 and triazole analogs suggests the target compound may exhibit antineoplastic activity, warranting in vitro tubulin-binding assays.

Biological Activity

The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone represents a significant class of benzothiazine derivatives known for their diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological potential of this compound based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H23NO7SC_{25}H_{23}NO_{7}S with a molecular weight of approximately 481.52 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenesulfonamide followed by cyclization and oxidation to form the benzothiazinone core structure.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Condensation3,4,5-trimethoxybenzaldehyde, 2-aminobenzenesulfonamide
2CyclizationIntermediate product from step 1
3OxidationOxidizing agents (e.g., H₂O₂)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. Notably, it has been shown to inhibit tubulin assembly and affect heat shock proteins such as Hsp90. These interactions are crucial for disrupting cancer cell growth.

Cytotoxicity Studies

Research indicates that the compound exhibits potent cytotoxicity against human lymphocytes with an IC50 value of approximately 5.68 μM. Studies utilizing the alkaline comet assay and chromosome aberration analysis demonstrated significant DNA-damaging effects across different phases of the cell cycle (G1, G1/S transition, and G2) when exposed to varying concentrations of the compound .

Anticancer Properties

The compound's structural features suggest potential applications in oncology. Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer therapies. The trimethoxyphenyl group enhances its interaction with biological targets critical for cancer cell division.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique properties:

Compound NameStructural FeaturesNotable Activities
BenzothiazoleContains a thiazole ringAntimicrobial
2-AminobenzothiazoleAmino substitution on benzothiazoleAntiviral
7-MethoxybenzothiazoleMethoxy substitutionAnti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activities associated with this class of compounds:

  • Genotoxic Effects : A study assessed the mutagenic potential of related compounds in human lymphocytes, revealing significant cytotoxicity and DNA damage across various concentrations .
  • Antitumor Activity : Research has shown that derivatives similar to this compound exhibit significant antitumor activity through mechanisms involving enzyme inhibition and disruption of microtubule dynamics.
  • Enzyme Inhibition : The compound's interaction with enzymes such as Hsp90 has been documented to play a role in cancer cell survival pathways, providing a basis for further therapeutic exploration .

Q & A

Q. Key Challenges :

  • Low yields due to steric hindrance from multiple methoxy groups.
  • Purification difficulties from byproducts (e.g., regioisomers).

Q. Optimization Strategies :

  • Use high-boiling solvents (DMF, DMSO) for better solubility.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Q. Methodological Answer :

  • 1H/13C NMR : Assign methoxy (-OCH₃) peaks (δ ~3.8–4.0 ppm) and sulfone groups (δ ~125–135 ppm for S=O in 13C) .
  • X-ray Crystallography : Resolves spatial arrangement of the benzothiazine core and substituents. Critical for confirming regiochemistry of methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₁NO₆S) with <5 ppm error .

Q. Example Data :

TechniqueKey ObservationsReference
X-rayDihedral angle between benzothiazine and aryl: 78°
1H NMR (CDCl₃)3.85 ppm (s, 9H, -OCH₃), 7.2–8.1 ppm (aromatic)

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity and selectivity?

Methodological Answer :
Comparative SAR studies show:

  • Methoxy Groups : Essential for π-π stacking with enzyme active sites (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Fluorine Substitution : Increases lipophilicity (logP ↑0.5–1.0) and enhances cellular uptake. Fluorinated analogs show 3× higher potency against HT-29 cancer cells (IC₅₀ = 1.2 μM vs. 3.7 μM for methoxy-only) .

Q. Methodology :

  • In vitro Assays : MTT for cytotoxicity, ELISA for cytokine profiling.
  • Molecular Docking : AutoDock Vina to predict binding to tubulin or kinase targets .

Advanced: What experimental and computational strategies resolve contradictions in reported biological data?

Methodological Answer :
Contradictions (e.g., variable IC₅₀ values across studies) arise from:

Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t½ in rat liver microsomes) to account for rapid degradation in some assays .

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. Computational Tools :

  • QSAR Models : Train models on PubChem datasets to predict ADMET properties.
  • MD Simulations : GROMACS for analyzing conformational stability in solution .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Sulfone groups enhance stability at pH 7–9 .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C, suitable for storage at RT .

Q. Protocol :

Prepare 1 mg/mL solutions in PBS (pH 7.4), gastric buffer (pH 1.2).

Analyze residual compound at 0h, 6h, 24h using UV-Vis (λmax = 280 nm) .

Advanced: What in silico approaches predict interactions with biological targets like tubulin or topoisomerase II?

Q. Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite for Glide SP docking. The methoxy groups form hydrogen bonds with tubulin’s β-subunit (ΔG = -9.2 kcal/mol) .
  • Pharmacophore Modeling : Define features (aromatic ring, hydrogen bond acceptors) to screen virtual libraries for analogs .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values (R² > 0.75 indicates reliability).
  • Mutagenesis studies (e.g., Ala scanning) confirm predicted binding residues .

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